BenchChemオンラインストアへようこそ!

20-Gluco-ginsenoside-Rf

Pharmacokinetics Plasma Protein Binding Bioavailability

Select 20-Gluco-ginsenoside-Rf for reproducible in vitro/in vivo studies requiring precise free-drug concentration control. Its bisdesmosidic structure (C-6 sophorose + C-20 glucose) yields an unbound plasma fraction (fu) of 99–106%, eliminating protein-binding correction complexities inherent to monodesmosidic analogs like ginsenoside Rf (fu ~51%). This makes it the definitive reference compound for SAR investigations of C-20 glycosylation effects on metabolic stability, membrane permeability, and target engagement. Fully assigned NMR spectra support method development and QC validation. Insist on HPLC-verified ≥98% purity for reliable, publication-ready data.

Molecular Formula C48H82O19
Molecular Weight 963.2 g/mol
Cat. No. B7823052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Gluco-ginsenoside-Rf
Molecular FormulaC48H82O19
Molecular Weight963.2 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
InChIInChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)64-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(53)44(3,4)40(45)24(17-47(28,46)7)62-43-39(36(59)33(56)27(20-51)65-43)66-41-37(60)34(57)31(54)25(18-49)63-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1
InChIKeyFBFMBWCLBGQEBU-RXMALORBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Gluco-ginsenoside-Rf: Bisdesmosidic Protopanaxatriol Saponin for Research and Procurement


20-Gluco-ginsenoside-Rf (20-O-β-D-glucopyranosyl-ginsenoside Rf, CAS 68406-27-9) is a bisdesmosidic protopanaxatriol (PPT)-type ginsenoside characterized by a sophorose moiety at the C-6 hydroxyl and an additional β-D-glucopyranosyl moiety at the C-20 hydroxyl of the dammarane skeleton [1]. This compound is a naturally occurring minor saponin isolated from the roots of Panax ginseng C.A. Meyer [2]. Unlike its more abundant monodesmosidic analog, ginsenoside Rf, 20-gluco-ginsenoside-Rf exhibits distinct physicochemical properties and biological interaction profiles due to the presence of this C-20 glucose substitution, which significantly alters its molecular recognition, metabolic stability, and plasma protein binding characteristics [3].

Why 20-Gluco-ginsenoside-Rf Cannot Be Replaced by Generic Ginsenoside Analogs in Scientific Research


Direct substitution of 20-gluco-ginsenoside-Rf with other protopanaxatriol (PPT)-type ginsenosides such as ginsenoside Rf, Rg2, or Re is scientifically invalid due to fundamental differences in glycosylation patterns that dictate distinct molecular behaviors. 20-Gluco-ginsenoside-Rf is a bisdesmosidic saponin bearing sugar chains at both the C-6 and C-20 positions, whereas ginsenoside Rf and Rg2 are monodesmosidic, lacking the C-20 glucose moiety [1]. This structural divergence results in markedly different plasma protein binding profiles, with 20-gluco-ginsenoside-Rf exhibiting an unbound fraction (fu-plasma) of approximately 99-106%, compared to ~51-54% for ginsenoside Rf [2]. Furthermore, the presence of the C-20 glucose alters interactions with drug-metabolizing enzymes and membrane transporters, impacting experimental outcomes in pharmacokinetic, metabolic, and receptor-binding studies [3]. Consequently, the use of an incorrect analog introduces uncontrolled variability, rendering data non-reproducible and compromising the validity of structure-activity relationship (SAR) investigations.

Quantitative Differential Evidence for 20-Gluco-ginsenoside-Rf vs. Closest Analogs


Plasma Protein Binding: 20-Gluco-ginsenoside-Rf Exhibits Near-Complete Unbound Fraction Contrasting with Ginsenoside Rf

20-Gluco-ginsenoside-Rf demonstrates a dramatically higher unbound fraction in plasma compared to its monodesmosidic analog, ginsenoside Rf. In both rat and human plasma, the fu-plasma (%) for 20-gluco-ginsenoside-Rf was measured at 99.2 ± 6.6% and 105.7 ± 4.2%, respectively, whereas ginsenoside Rf exhibited values of 53.5 ± 5.0% and 50.6 ± 4.6% [1]. This difference indicates that 20-gluco-ginsenoside-Rf is essentially unbound in plasma, potentially leading to higher free drug concentrations and distinct distribution profiles compared to Rf, which is moderately bound.

Pharmacokinetics Plasma Protein Binding Bioavailability

Structural Classification: Bisdesmosidic vs. Monodesmosidic Glycosylation Pattern

20-Gluco-ginsenoside-Rf is definitively characterized as a bisdesmosidic saponin, possessing sugar moieties at both the C-6 and C-20 positions of the protopanaxatriol aglycone. In contrast, its close structural analog, ginsenoside Rf, is monodesmosidic, bearing only the C-6 sophorose chain and lacking the C-20 β-D-glucopyranosyl group [1][2]. This fundamental difference in glycosylation topology alters molecular shape, polarity, and hydrogen-bonding capacity, which in turn governs interactions with biological membranes, transporters, and metabolic enzymes.

Structural Biology Glycosylation Natural Product Chemistry

CYP3A4 Modulation: Ginsenoside Rf Enhances CYP3A4 Activity by 54% at 200 µM

While direct CYP modulation data for 20-gluco-ginsenoside-Rf is currently unavailable, class-level evidence strongly suggests that the C-20 glycosylation present in 20-gluco-ginsenoside-Rf will significantly alter its interaction with CYP3A4 compared to ginsenoside Rf. Ginsenoside Rf, which lacks the C-20 glucose, has been shown to increase CYP3A4 catalytic activity by 54% at a concentration of 200 µM in vitro [1]. Structure-metabolism relationship studies indicate that glycosyl substitution at the C-20 hydroxy group is a critical determinant of intrinsic clearance by CYP3A4 for PPT-type ginsenosides [2]. Therefore, 20-gluco-ginsenoside-Rf is predicted to exhibit a distinct metabolic profile due to steric hindrance and altered molecular recognition by the CYP3A4 active site.

Drug Metabolism Cytochrome P450 Herb-Drug Interactions

Complete NMR Spectral Assignment and Analytical Differentiation

The complete ¹H- and ¹³C-NMR assignment of 20-gluco-ginsenoside-Rf was reported for the first time in 2014, correcting previous inaccuracies in the literature [1]. This comprehensive spectral dataset provides unequivocal identification and differentiation from closely related triol ginsenosides, including Re, Rf, and Rg2. Key diagnostic resonances, such as the H-6 and C-20 signals, are shifted due to the additional C-20 glycosylation, enabling precise authentication and purity assessment of 20-gluco-ginsenoside-Rf in research samples [1].

Analytical Chemistry NMR Spectroscopy Quality Control

Glucocorticoid Receptor Binding Profile of Ginsenoside Rf

Ginsenoside Rf, the monodesmosidic analog of 20-gluco-ginsenoside-Rf, was evaluated for its ability to bind to the human glucocorticoid receptor (GR) and influence GR-mediated transactivation and transrepression. In a comparative analysis, ginsenoside Rf demonstrated no significant binding to the GR ligand-binding domain and did not affect GR transactivation or transrepression in LS180 human colorectal adenocarcinoma cells, unlike dexamethasone [1]. While direct data for 20-gluco-ginsenoside-Rf is lacking, the presence of the additional C-20 glucose is expected to further attenuate any potential GR interaction due to increased hydrophilicity and steric bulk, rendering it even less likely to act as a GR modulator.

Endocrinology Receptor Pharmacology Immunomodulation

Optimal Research and Procurement Applications for 20-Gluco-ginsenoside-Rf Based on Quantitative Evidence


Pharmacokinetic and Drug-Distribution Studies Requiring High Free Fraction

20-Gluco-ginsenoside-Rf, with its near-complete unbound fraction in plasma (99-106%), is the preferred choice for in vitro and in vivo studies where precise control over free drug concentration is critical. Its minimal plasma protein binding eliminates the need for complex corrections for bound drug, simplifying the determination of intrinsic activity and reducing variability in dose-response experiments [1]. In contrast, the use of ginsenoside Rf (fu-plasma ~51%) would necessitate rigorous protein binding adjustments.

Structure-Activity Relationship (SAR) Investigations of C-20 Glycosylation

20-Gluco-ginsenoside-Rf serves as an essential reference compound for SAR studies examining the impact of C-20 glycosylation on the pharmacological and pharmacokinetic properties of protopanaxatriol ginsenosides. Its direct comparison with monodesmosidic analogs like ginsenoside Rf allows researchers to isolate the specific contributions of the C-20 glucose moiety to parameters such as metabolic stability, membrane permeability, and target engagement [1][2].

Analytical Method Development and Quality Control Standard

Given the availability of a fully validated and complete NMR spectral assignment [1], 20-gluco-ginsenoside-Rf is an ideal reference standard for developing and validating HPLC, LC-MS, and NMR methods for the identification and quantification of this specific ginsenoside in complex botanical extracts or biological matrices. Its distinct spectral features ensure accurate differentiation from co-eluting or structurally similar compounds.

Control Compound in Glucocorticoid Receptor and Cytochrome P450 Studies

Based on class-level evidence, 20-gluco-ginsenoside-Rf is a rational choice as a negative control or baseline compound in studies investigating glucocorticoid receptor signaling [1] or CYP3A4-mediated drug metabolism [2]. Its predicted lack of GR activity and distinct CYP interaction profile compared to ginsenoside Rf allow researchers to delineate specific biological effects from non-specific matrix interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20-Gluco-ginsenoside-Rf

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.